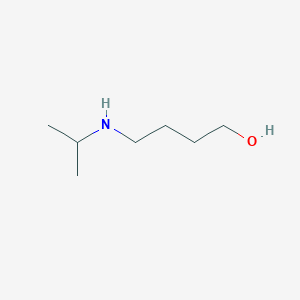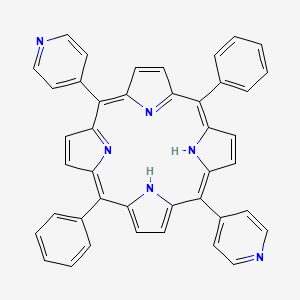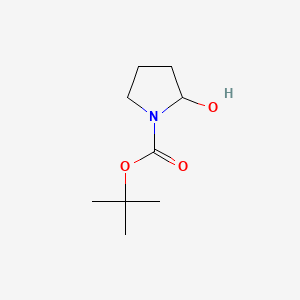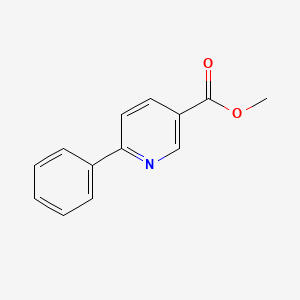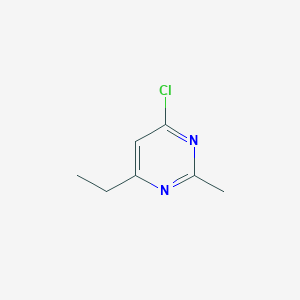
5-Chlor-3-methyl-1H-indol-2-carbaldehyd
Übersicht
Beschreibung
5-Chloro-3-methyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds . This compound, specifically, has a chloro and methyl group attached to the indole ring, which can influence its chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-methyl-1H-indole-2-carbaldehyde has various applications in scientific research:
Wirkmechanismus
- However, indole derivatives, in general, have been associated with diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory effects .
Biochemical Pathways
Pharmacokinetics
- The absorption properties of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde are not well-documented . Its volume of distribution and protein binding remain unspecified. Details regarding metabolism and elimination pathways are lacking.
Biochemische Analyse
Biochemical Properties
5-Chloro-3-methyl-1H-indole-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical reactions. Additionally, 5-Chloro-3-methyl-1H-indole-2-carbaldehyde has been shown to bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde on various types of cells and cellular processes are significant. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 5-Chloro-3-methyl-1H-indole-2-carbaldehyde can affect gene expression by acting as a transcriptional regulator, thereby altering the expression of genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the modulation of metabolic flux and the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 5-Chloro-3-methyl-1H-indole-2-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Chloro-3-methyl-1H-indole-2-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 5-Chloro-3-methyl-1H-indole-2-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage . These findings highlight the importance of dosage optimization in the therapeutic application of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde.
Metabolic Pathways
5-Chloro-3-methyl-1H-indole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through oxidation, reduction, and conjugation reactions, primarily mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of metabolites that can further participate in biochemical reactions or be excreted from the body . The effects of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways .
Transport and Distribution
The transport and distribution of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde within cells and tissues are critical factors that determine its biological activity . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, 5-Chloro-3-methyl-1H-indole-2-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde plays a crucial role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Chloro-3-methyl-1H-indole-2-carbaldehyde has been observed to localize in the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Additionally, the compound can accumulate in the mitochondria, influencing mitochondrial function and cellular metabolism .
Vorbereitungsmethoden
The synthesis of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction conditions usually involve stirring the mixture at elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
5-Chloro-3-methyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Vergleich Mit ähnlichen Verbindungen
5-Chloro-3-methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:
5-Chloroindole-3-carboxaldehyde: Similar in structure but lacks the methyl group, which can affect its reactivity and biological activity.
3-Methylindole-2-carbaldehyde:
5-Bromo-3-methyl-1H-indole-2-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and interactions.
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJKYRQUSPNHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511654 | |
| Record name | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40731-16-6 | |
| Record name | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






